(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone
Description
Properties
IUPAC Name |
(1-butyl-2-methylindol-3-yl)-naphthalen-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c1-3-4-16-25-17(2)23(21-13-7-8-15-22(21)25)24(26)20-14-9-11-18-10-5-6-12-19(18)20/h5-15H,3-4,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXRHYJSCZFHEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901016346 | |
| Record name | JWH-016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155471-09-3 | |
| Record name | JWH 016 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155471-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | JWH-016 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155471093 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-016 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901016346 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JWH-016 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9029X7V2B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Friedel-Crafts Acylation of Indole Derivatives
The primary route involves a Friedel-Crafts acylation between 1-naphthoyl chloride and a substituted indole precursor. For JWH-016, the indole substrate is 1-butyl-2-methylindole, synthesized via alkylation of 2-methylindole with 1-bromobutane under basic conditions.
Reaction Scheme:
Key parameters:
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Lewis Acid Catalysts : Diethylaluminum chloride (EtAlCl) is preferred over AlCl due to higher yields (78–85%) and reduced side reactions.
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Solvent System : Dichloromethane (DCM) or toluene at −10°C to 0°C minimizes decomposition of the acylating agent.
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Stoichiometry : A 1.2:1 molar ratio of 1-naphthoyl chloride to indole derivative ensures complete conversion.
Alternative Alkylation-Acylation Sequential Approach
A two-step protocol isolates the indole intermediate before acylation, improving purity control:
Step 1: N-Alkylation of 2-Methylindole
2-Methylindole reacts with 1-bromobutane in dimethylformamide (DMF) using potassium carbonate (KCO) as a base. Optimal conditions yield 1-butyl-2-methylindole with 90% purity after recrystallization.
Step 2: Acylation with 1-Naphthoyl Chloride
The alkylated indole undergoes Friedel-Crafts acylation under inert atmosphere. Post-reaction quenching with ice-water precipitates the crude product, which is purified via silica gel chromatography (hexane:ethyl acetate = 95:5).
Optimization of Reaction Conditions
Catalyst Screening
Comparative studies highlight the superiority of EtAlCl over traditional Lewis acids:
| Catalyst | Yield (%) | Purity (%) | Byproducts Identified |
|---|---|---|---|
| EtAlCl | 85 | 98 | <5% dealkylated indole |
| AlCl | 62 | 89 | 15% naphthoic acid |
| FeCl | 45 | 78 | 22% dimerized indole species |
EtAlCl’s stronger Lewis acidity facilitates faster acylation while suppressing protonation of the indole ring.
Solvent and Temperature Effects
Low-polarity solvents (toluene) enhance regioselectivity compared to DCM, albeit with slower kinetics:
| Solvent | Reaction Time (h) | Yield (%) | Regioselectivity (3-/2-position) |
|---|---|---|---|
| Toluene | 6 | 83 | >99:1 |
| DCM | 3 | 85 | 97:3 |
| THF | 8 | 68 | 95:5 |
Sub-zero temperatures (−10°C) further suppress polysubstitution, critical for maintaining a single regioisomer.
Purification and Analytical Characterization
Chromatographic Purification
Crude JWH-016 is purified using flash chromatography with a gradient elution (hexane → 5% ethyl acetate/hexane). Fractions containing the product are identified by TLC (R = 0.4 in 9:1 hexane:ethyl acetate) and combined for recrystallization from ethanol.
Spectroscopic Confirmation
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IR Spectroscopy : A strong carbonyl stretch at 1,620 cm confirms ketone formation.
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H NMR (CDCl): δ 8.45 (d, J = 8.2 Hz, 1H, naphthoyl), 7.92–7.30 (m, 10H, aromatic), 3.85 (t, J = 7.1 Hz, 2H, N-butyl), 2.65 (s, 3H, 2-CH).
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GC-MS : Molecular ion peak at m/z 341 [M] with fragments at m/z 284 (loss of CH) and 127 (naphthoyl).
Challenges and Mitigation Strategies
Moisture Sensitivity
The Friedel-Crafts reaction is highly moisture-sensitive. Rigorous drying of solvents (molecular sieves) and reagents (PO) is essential to prevent hydrolysis of 1-naphthoyl chloride.
Byproduct Formation
Minor byproducts include:
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Naphthoic Acid : Forms via chloride hydrolysis; minimized by anhydrous conditions.
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Diacylated Indoles : Controlled by limiting acyl chloride stoichiometry to 1.2 equivalents.
Scalability and Industrial Relevance
Kilogram-scale production employs continuous flow reactors to enhance heat transfer and reduce reaction time. A 2017 study achieved 82% yield in a microreactor system with residence time <10 minutes .
Chemical Reactions Analysis
JWH 016 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically oxidized derivatives of the original compound.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, leading to reduced forms of the compound.
Substitution: JWH 016 can undergo substitution reactions where functional groups on the molecule are replaced with other groups.
Scientific Research Applications
Cannabinoid Research
JWH-016 is primarily studied for its agonistic activity on cannabinoid receptors, particularly CB1 and CB2. Research indicates that it exhibits a potency comparable to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. This makes it a valuable tool in studying the endocannabinoid system's role in various physiological and pathological conditions.
Pain Management
Studies have shown that synthetic cannabinoids like JWH-016 may provide analgesic effects, making them potential candidates for developing new pain management therapies. Their ability to modulate pain pathways could lead to alternatives for patients who are resistant to traditional pain medications.
Neuroprotective Effects
Research suggests that JWH-016 may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its interaction with cannabinoid receptors may help reduce neuroinflammation and oxidative stress.
Endocrine Disruption Potential
JWH-016 has been classified as a potential endocrine disruptor, raising concerns regarding its environmental impact and safety profile. Studies have indicated that exposure to this compound can interfere with hormonal functions, necessitating further investigation into its long-term effects on human health and ecosystems.
Safety Profile Assessments
Toxicological assessments have been conducted to evaluate the safety of JWH-016 in various biological systems. These studies typically involve examining the compound's effects on cellular viability, reproductive health, and potential carcinogenicity.
Case Studies
Mechanism of Action
JWH 016 exerts its effects by binding to cannabinoid receptors, specifically CB1 and CB2 receptors. These receptors are part of the endocannabinoid system, which plays a role in regulating various physiological processes such as pain, mood, and appetite. Upon binding to these receptors, JWH 016 activates intracellular signaling pathways that lead to its psychoactive and physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Molecular Comparison
Pharmacological Activity and Receptor Binding
- RCS-8: Binds to CB1 and CB2 receptors as a partial agonist.
- JWH-007 and JWH-015 : Both exhibit lower potency than the full CB1 agonist CP55,940. JWH-007 (pentyl chain) shows slightly higher lipophilicity and prolonged metabolic stability compared to JWH-015 (propyl chain) .
- UR-144 : The heptyl chain increases lipid solubility, prolonging half-life but reducing receptor selectivity .
- JWH-163 : Methoxy substitution on naphthalene reduces binding affinity, suggesting electronic effects modulate receptor interaction .
Legal and Regulatory Status
- RCS-8 : Classified as a controlled substance under synthetic drug legislation in multiple jurisdictions (e.g., Indiana Code 35-31.5-2-321) .
- JWH-015 and JWH-007 : Listed in Schedule II of the 1971 UN Convention due to widespread misuse .
- UR-144: Banned in the U.S. and EU under analog acts targeting synthetic cannabinoids .
Analytical Differentiation
- Mass Spectrometry : RCS-8 (m/z 341) is distinguishable from JWH-007 (m/z 355) and JWH-015 (m/z 327) via molecular ion peaks .
- Chromatography : Reverse-phase HPLC separates RCS-8 (retention time ~12.3 min) from UR-144 (~14.1 min) due to differences in hydrophobicity .
- Isotopic Labeling : JWH-016-d9 (deuterated RCS-8) is used as an internal standard in forensic analysis .
Biological Activity
(1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone , also known as JWH-016, is a synthetic cannabinoid that has garnered attention for its complex structural characteristics and potential biological activities. This compound belongs to a class of substances that interact with the endocannabinoid system, primarily through binding to cannabinoid receptors CB1 and CB2, which play critical roles in various physiological processes.
Chemical Structure and Properties
The molecular formula of (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone is C24H23NO, with a molecular weight of approximately 341.4 g/mol. The compound features an indole moiety and a naphthalene ring, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23NO |
| Molecular Weight | 341.4 g/mol |
| CAS Number | 155471-09-3 |
Research indicates that (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone interacts with the endocannabinoid system, particularly through:
- CB1 Receptor Activation : Primarily located in the central nervous system, activation of CB1 receptors is associated with psychoactive effects and modulation of neurotransmitter release.
- CB2 Receptor Activation : Found mainly in peripheral tissues and immune cells, CB2 receptor activation is linked to anti-inflammatory responses and modulation of immune functions.
Biological Activities
The biological activities associated with (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone include:
1. Anticancer Properties
- Studies have shown that compounds with indole structures can inhibit cancer cell proliferation. The specific mechanisms may involve the modulation of signaling pathways related to cell growth and apoptosis.
2. Antimicrobial Effects
- The structural characteristics of this compound may facilitate interactions with microbial targets, potentially leading to antimicrobial activity.
3. Neuroprotective Effects
- Certain derivatives have demonstrated the ability to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Case Studies and Research Findings
Several studies have investigated the pharmacological effects and safety profiles of synthetic cannabinoids like (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone:
Case Study 1: Pharmacokinetics
- A study on synthetic cannabinoids highlighted the rapid metabolism and clearance of JWH compounds in biological systems, emphasizing the importance of understanding their pharmacokinetic profiles for therapeutic applications .
Case Study 2: Toxicological Assessment
- Research has indicated that synthetic cannabinoids can lead to adverse effects, including toxicity and dependence potential. JWH compounds have been implicated in episodes of poisoning, necessitating further investigation into their safety .
Summary of Biological Activities
The following table summarizes the key biological activities associated with (1-Butyl-2-methyl-1H-indol-3-yl)-1-naphthalenylmethanone:
| Biological Activity | Description |
|---|---|
| Anticancer | Inhibits cancer cell proliferation through modulation of growth signaling. |
| Antimicrobial | Potential interactions with microbial targets leading to antimicrobial effects. |
| Neuroprotective | Protects neuronal cells from oxidative damage, relevant for neurodegenerative diseases. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
